p-APMSF hydrochloride

描述

属性

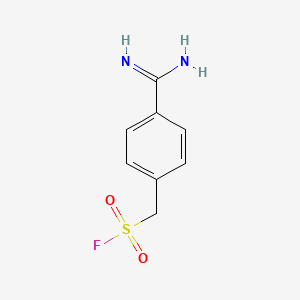

IUPAC Name |

(4-carbamimidoylphenyl)methanesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FN2O2S/c9-14(12,13)5-6-1-3-7(4-2-6)8(10)11/h1-4H,5H2,(H3,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMHUSCHKTSTQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)F)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90222219 | |

| Record name | (4-Amidinophenyl)methanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71933-13-6 | |

| Record name | (4-Amidinophenyl)methanesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071933136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4-Amidinophenyl)methanesulfonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90222219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of p-APMSF Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

para-Amidinophenylmethylsulfonyl fluoride (B91410) hydrochloride (p-APMSF HCl) is a potent and specific irreversible inhibitor of trypsin-like serine proteases. Its mechanism of action involves the formation of a stable covalent bond with the active site serine residue, effectively inactivating the enzyme. This specificity is conferred by the amidinophenyl group, which mimics the side chains of arginine and lysine (B10760008), directing the inhibitor to the substrate-binding pocket of target proteases. This technical guide provides a comprehensive overview of the core mechanism of action of p-APMSF, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying biochemical processes.

Introduction

Serine proteases are a large and diverse family of enzymes that play crucial roles in a multitude of physiological processes, including digestion, blood coagulation, fibrinolysis, and immunity. Dysregulation of serine protease activity is implicated in numerous pathological conditions, making them attractive targets for therapeutic intervention. p-APMSF has emerged as a valuable tool for studying the function of trypsin-like serine proteases due to its high specificity and irreversible mode of inhibition.[1][2] Understanding the precise mechanism by which p-APMSF inactivates these enzymes is fundamental for its application in research and for the design of novel protease inhibitors.

Core Mechanism of Action

The inhibitory activity of p-APMSF is a result of its function as an active-site-directed reagent.[3] The mechanism can be dissected into two key stages:

-

Recognition and Binding: The positively charged benzamidine (B55565) moiety of p-APMSF is recognized by the S1 substrate-binding pocket of trypsin-like serine proteases.[3] This pocket typically accommodates the side chains of arginine or lysine residues of the natural substrate. This initial non-covalent binding event positions the reactive sulfonyl fluoride group in close proximity to the catalytic triad (B1167595) (Ser-His-Asp) of the enzyme's active site.

-

Irreversible Covalent Modification: Following binding, the highly reactive sulfonyl fluoride group undergoes nucleophilic attack by the hydroxyl group of the active site serine residue (Ser-195 in trypsin).[3] This results in the formation of a stable sulfonyl-enzyme covalent bond and the displacement of the fluoride ion. This covalent modification is essentially irreversible under physiological conditions, leading to the permanent inactivation of the enzyme.

The unique reactivity of p-APMSF makes it a significantly more potent inhibitor than related compounds like phenylmethylsulfonyl fluoride (PMSF).[2]

Quantitative Data: Inhibitory Potency

The inhibitory potency of p-APMSF against various serine proteases has been quantified through the determination of its inhibition constant (Ki). A lower Ki value indicates a higher binding affinity and more potent inhibition.

| Enzyme | Source | Ki (μM) | Reference |

| Trypsin | Bovine | 1.02 | [1] |

| Thrombin | Human | 1.18 | [1] |

| Plasmin | Bovine | 1.5 | [1] |

| Factor Xa | Bovine | 1.54 | [1] |

| Chymotrypsin | Bovine | No Inhibition | [3] |

| Acetylcholinesterase | Not Applicable | No Inhibition | [3] |

Experimental Protocols

The following protocols are based on the methodologies described by Laura et al. (1980) for the characterization of p-APMSF and general procedures for assaying irreversible enzyme inhibitors.[3]

Determination of the Inhibition Constant (Ki)

This protocol describes a method to determine the Ki of an irreversible inhibitor by measuring the rate of enzyme inactivation at various inhibitor concentrations.

Materials:

-

Target serine protease (e.g., bovine trypsin)

-

p-APMSF hydrochloride

-

Chromogenic or fluorogenic substrate specific for the enzyme (e.g., Nα-Benzoyl-L-arginine ethyl ester (BAEE) for trypsin)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl2)

-

Spectrophotometer or fluorometer

Procedure:

-

Enzyme and Inhibitor Preparation:

-

Prepare a stock solution of the serine protease in a suitable buffer and determine its active concentration.

-

Prepare a stock solution of p-APMSF in an appropriate solvent (e.g., water or DMSO). Prepare a series of dilutions of p-APMSF in the assay buffer.

-

-

Enzyme Activity Assay:

-

Equilibrate the assay buffer and substrate to the desired temperature (e.g., 25°C).

-

In a cuvette, mix the assay buffer and the substrate.

-

Initiate the reaction by adding a small volume of the enzyme solution.

-

Monitor the change in absorbance or fluorescence over time to determine the initial velocity (V0) of the uninhibited reaction.

-

-

Inhibition Kinetics:

-

Pre-incubate the enzyme with various concentrations of p-APMSF in the assay buffer for different time intervals.

-

At each time point, take an aliquot of the enzyme-inhibitor mixture and add it to the substrate solution in a cuvette.

-

Immediately measure the residual enzyme activity by monitoring the initial velocity.

-

-

Data Analysis:

-

For each inhibitor concentration, plot the natural logarithm of the residual enzyme activity versus the pre-incubation time. The slope of this line gives the apparent first-order rate constant of inactivation (kobs).

-

Plot the kobs values against the corresponding inhibitor concentrations.

-

The data should fit the following equation for a two-step irreversible inhibition model: kobs = kinact / (1 + Ki / [I]) where:

-

kinact is the maximum rate of inactivation.

-

Ki is the inhibition constant.

-

[I] is the inhibitor concentration.

-

-

Alternatively, a simpler method involves plotting 1/kobs versus 1/[I] (double reciprocal plot), where the y-intercept is 1/kinact and the x-intercept is -1/Ki.

-

Determination of Irreversibility

This protocol aims to confirm that the inhibition by p-APMSF is irreversible.

Materials:

-

Target serine protease (e.g., bovine trypsin)

-

This compound

-

Chromogenic or fluorogenic substrate

-

Assay buffer

-

Dialysis tubing or size-exclusion chromatography column

Procedure:

-

Inhibition Reaction:

-

Incubate the enzyme with a concentration of p-APMSF sufficient to cause significant inhibition (e.g., 5-10 fold molar excess) for a time period that allows for complete inactivation.[3]

-

As a control, incubate the enzyme under the same conditions without the inhibitor.

-

-

Removal of Unbound Inhibitor:

-

Subject both the inhibited enzyme and the control enzyme to extensive dialysis against the assay buffer or pass them through a size-exclusion chromatography column to remove any unbound p-APMSF.

-

-

Activity Measurement:

-

Measure the enzymatic activity of both the treated and control samples after the removal of the unbound inhibitor.

-

-

Interpretation:

-

If the enzyme treated with p-APMSF does not regain activity after the removal of the free inhibitor, the inhibition is considered irreversible. The control enzyme should retain its full activity.

-

Mandatory Visualizations

Signaling Pathway: Mechanism of Irreversible Inhibition

Caption: Covalent modification of the active site serine by p-APMSF.

Experimental Workflow: Determination of Ki

Caption: Workflow for determining the inhibition constant (Ki).

Logical Relationship: Specificity of p-APMSF

Caption: Specificity of p-APMSF for trypsin-like serine proteases.

Conclusion

This compound is a highly effective and specific irreversible inhibitor of trypsin-like serine proteases. Its mechanism of action, involving specific recognition of the substrate-binding pocket followed by covalent modification of the active site serine, makes it an invaluable tool for probing the function of this important class of enzymes. The quantitative data and experimental protocols provided in this guide offer a framework for researchers to effectively utilize p-APMSF in their studies and to further explore the intricacies of serine protease inhibition. This understanding is critical for the development of novel therapeutic agents targeting serine protease-mediated pathologies.

References

p-APMSF Hydrochloride: A Technical Guide to its Target Proteases and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Amidinophenylmethylsulfonyl fluoride (B91410) hydrochloride (p-APMSF HCl) is a potent, irreversible inhibitor of trypsin-like serine proteases.[1] Its high reactivity and specificity for proteases that cleave at the carboxyl side of lysine (B10760008) and arginine residues make it a valuable tool in biochemical and pharmacological research.[2] This technical guide provides an in-depth overview of p-APMSF's target proteases, its specificity profile, detailed experimental protocols for its use, and its application in studying critical signaling pathways.

Mechanism of Action

p-APMSF acts as a suicide inhibitor. The sulfonyl fluoride moiety of p-APMSF covalently modifies the active site serine residue of the target protease, leading to irreversible inactivation. The p-amidinophenyl group directs the inhibitor to the S1 binding pocket of trypsin-like proteases, which have a preference for basic amino acids like arginine and lysine. This targeted binding significantly increases the efficiency and specificity of the inhibition compared to broader serine protease inhibitors like PMSF.

Target Proteases and Specificity

p-APMSF exhibits a high degree of specificity for serine proteases that have a substrate preference for positively charged amino acids at the P1 position.[2] It is a potent inhibitor of several key enzymes involved in vital physiological processes, including blood coagulation and the complement system.

Quantitative Inhibition Data

The inhibitory potency of p-APMSF against various proteases is summarized in the table below. The inhibition constant (Ki) is a measure of the inhibitor's affinity for the enzyme; a lower Ki value indicates a higher affinity and more potent inhibition.

| Target Protease | Source | Ki (μM) |

| Trypsin | Bovine | 1.02 |

| Thrombin | Human | 1.18 |

| Plasmin | Bovine | 1.5 |

| Factor Xa | Bovine | 1.54 |

| C1r | Human | - |

| C1s | Human | - |

Data compiled from multiple sources.[3][4]

Specificity Profile

A key advantage of p-APMSF is its high selectivity. It shows minimal to no inhibition of serine proteases with different substrate specificities, such as chymotrypsin, which prefers bulky hydrophobic residues. It is also not an inhibitor of acetylcholinesterase.[3][4] This specificity allows for the targeted investigation of trypsin-like proteases in complex biological systems.

Experimental Protocols

The following are detailed methodologies for key experiments involving p-APMSF.

Protease Inhibition Assay (General Protocol using a Chromogenic Substrate)

This protocol describes a general method for determining the inhibitory activity of p-APMSF against a target serine protease using a chromogenic substrate.

Materials:

-

Purified target serine protease (e.g., Trypsin, Thrombin, Factor Xa)

-

p-APMSF hydrochloride

-

Appropriate chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of the target protease in the assay buffer. The final concentration will depend on the specific activity of the enzyme.

-

Prepare a stock solution of p-APMSF in a suitable solvent (e.g., water or DMSO). Due to its instability in aqueous solutions, it is recommended to prepare this solution fresh before each experiment.

-

Prepare a stock solution of the chromogenic substrate in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add a fixed volume of the assay buffer to each well.

-

Add varying concentrations of the p-APMSF solution to the test wells. Include a control well with no inhibitor.

-

Add a fixed amount of the target protease solution to all wells.

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

-

-

Initiation of Reaction and Measurement:

-

Initiate the enzymatic reaction by adding the chromogenic substrate to all wells.

-

Immediately place the microplate in the reader and measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the enzyme activity.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.

-

Plot the percentage of inhibition versus the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

-

For irreversible inhibitors, more complex kinetic analysis, such as determining the second-order rate constant (k_inact/K_i), may be required.

-

Workflow for Protease Inhibition Assay

Caption: Experimental workflow for a protease inhibition assay.

Signaling Pathways and Logical Relationships

p-APMSF is a valuable tool for dissecting signaling pathways that are regulated by trypsin-like serine proteases. Two prominent examples are the blood coagulation cascade and the complement system.

The Blood Coagulation Cascade

The coagulation cascade is a series of proteolytic events that leads to the formation of a fibrin (B1330869) clot. Several key proteases in this cascade, including Thrombin (Factor IIa) and Factor Xa, are targets of p-APMSF. By inhibiting these proteases, p-APMSF can effectively block the coagulation process.

References

- 1. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-Phenylpiperazin-1-yl)Pyridine-3-Carboximidamide and Chemical Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of the C1s Protease and the Classical Complement Pathway by 6-(4-phenylpiperazin-1-yl)pyridine-3-carboximidamide and Chemical Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of a Novel Series of Potent, Selective, Orally Available, and Brain-Penetrable C1s Inhibitors for Modulation of the Complement Pathway - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Chemical Properties and Applications of (4-Carbamimidoylphenyl)methanesulfonyl fluoride hydrochloride (CAS 74938-88-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Carbamimidoylphenyl)methanesulfonyl fluoride (B91410) hydrochloride, commonly known as p-APMSF, is a highly effective and specific irreversible inhibitor of serine proteases. With the CAS number 74938-88-8, this compound has become a valuable tool in biochemical and pharmacological research, particularly in studies involving proteolysis and the coagulation cascade. Its ability to selectively target and inactivate enzymes with lysine (B10760008) or arginine substrate specificities makes it a superior alternative to other less specific inhibitors like PMSF and DFP. This guide provides a comprehensive overview of the chemical properties, biological activity, and experimental applications of p-APMSF.

Chemical and Physical Properties

p-APMSF is a white crystalline solid that is soluble in water and dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] Its chemical structure features a reactive sulfonyl fluoride group attached to a toluene (B28343) backbone, with a benzamidine (B55565) moiety that confers its specificity for trypsin-like serine proteases.[5]

| Property | Value | Reference |

| CAS Number | 74938-88-8 | |

| Molecular Formula | C₈H₁₀ClFN₂O₂S | [2][6] |

| Molecular Weight | 252.69 g/mol | [2][6] |

| Appearance | White crystalline solid | [7] |

| Melting Point | ~205 °C (decomposition) | [7] |

| Solubility | Water: 25 mg/mLDMSO: 50 mg/mL | [2][3][4] |

| Stability in Aqueous Solution (pH dependent) | t½ = 20 min at pH 6.0t½ = 6 min at pH 7.0t½ = 1 millisecond at pH 8.0 | [2][8] |

| UV max (λmax) | 232 nm | [4] |

Biological Activity and Mechanism of Action

p-APMSF is a potent and irreversible inhibitor of a specific class of serine proteases that cleave peptide bonds C-terminal to lysine or arginine residues.[5] Its mechanism of action involves the sulfonyl fluoride moiety forming a stable, covalent bond with the hydroxyl group of the active site serine residue in the target protease.[9] The specificity of p-APMSF is attributed to the benzamidine group, which mimics the side chains of arginine and lysine, allowing the inhibitor to bind with high affinity to the enzyme's substrate-binding pocket.[5]

This targeted inhibition makes p-APMSF highly selective. It effectively inhibits trypsin, thrombin, plasmin, Factor Xa, and complement proteases C1r and C1s.[1][2][5][8] Notably, it does not significantly inhibit chymotrypsin (B1334515) or acetylcholinesterase, which have different substrate specificities.[1][3][4][5]

| Target Enzyme | Inhibition Constant (Ki) | Reference |

| Bovine Trypsin | 1.02 µM | [3][4] |

| Human Thrombin | 1.18 µM | [3][4] |

| Bovine Plasmin | 1.5 µM | [3][4] |

| Bovine Factor Xa | 1.54 µM | [3][4] |

Experimental Protocols

General Protocol for Serine Protease Inhibition

This protocol provides a general guideline for using p-APMSF to inhibit serine protease activity in a sample. The optimal concentration and incubation time may need to be determined empirically for each specific application.

Materials:

-

p-APMSF hydrochloride (CAS 74938-88-8)

-

Anhydrous DMSO or sterile water for stock solution preparation

-

Buffer appropriate for the enzyme assay (note the pH-dependent stability of p-APMSF)

-

Enzyme solution

-

Substrate solution

Procedure:

-

Prepare a stock solution of p-APMSF: Dissolve p-APMSF in anhydrous DMSO (e.g., 50 mg/mL) or sterile water (e.g., 25 mg/mL).[2][3][4] It is recommended to prepare fresh solutions just before use due to the limited stability of p-APMSF in aqueous solutions.[8]

-

Determine the working concentration: The effective concentration of p-APMSF typically ranges from 10 to 100 µM. For complete irreversible inhibition of enzymes like Factor Xa, plasmin, C1r, and C1s, a 5- to 10-fold molar excess of p-APMSF over the enzyme may be required.[2][5][8]

-

Inhibition reaction:

-

Add the desired volume of the p-APMSF working solution to the enzyme solution in a suitable reaction buffer.

-

Incubate the mixture. The incubation time will depend on the pH of the buffer and the desired level of inhibition. Given the half-life of p-APMSF (e.g., 6 minutes at pH 7.0), a pre-incubation of 15-30 minutes is often sufficient.[2][8]

-

-

Assay for enzyme activity:

-

Initiate the enzymatic reaction by adding the appropriate substrate.

-

Measure the enzyme activity using a suitable detection method (e.g., spectrophotometry, fluorometry).

-

Include a control sample containing the enzyme and substrate without the inhibitor to determine the baseline enzyme activity.

-

Include a blank sample containing the buffer and substrate to account for any non-enzymatic substrate degradation.

-

-

Data analysis: Compare the enzyme activity in the presence and absence of p-APMSF to determine the extent of inhibition.

Use in Whole-Cell Extract Preparation

p-APMSF can be included in lysis buffers to prevent proteolytic degradation of target proteins by endogenous serine proteases during cell lysis and protein extraction.

Example Lysis Buffer Component:

-

Add p-APMSF to the lysis buffer at a final concentration of 10-100 µM immediately before use.

Visualizations

Mechanism of Serine Protease Inhibition by p-APMSF

Caption: Mechanism of irreversible inhibition of serine proteases by p-APMSF.

Role of p-APMSF in Inhibiting the Coagulation Cascade

Caption: p-APMSF inhibits key serine proteases in the coagulation cascade.

General Experimental Workflow for Assessing Protease Inhibition

Caption: A typical workflow for evaluating enzyme inhibition by p-APMSF.

Conclusion

(4-Carbamimidoylphenyl)methanesulfonyl fluoride hydrochloride (p-APMSF) is a powerful and specific tool for the irreversible inhibition of trypsin-like serine proteases. Its well-defined mechanism of action and selectivity make it an invaluable reagent in a wide range of research applications, from studying the intricacies of the coagulation cascade to preventing protein degradation during sample preparation. The information and protocols provided in this guide are intended to support researchers in effectively utilizing p-APMSF in their experimental designs.

References

- 1. 74938-88-8・(p-Amidinophenyl)methanesulfonyl Fluoride Hydrochloride・015-26333・019-26331[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. p-APMSF (hydrochloride) | TargetMol [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. (p-Amidinophenyl)methanesulfonyl fluoride, an irreversible inhibitor of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medkoo.com [medkoo.com]

- 7. 4-Amidinophenylmethanesulfonyl fluoride hydrochloride | 74938-88-8 [amp.chemicalbook.com]

- 8. This compound ≥97% (HPLC), irreversible trypsin-like serine proteases inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 9. chromnet.net [chromnet.net]

p-APMSF: A Technical Guide to a Potent Serine Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of (p-Amidinophenyl)methanesulfonyl fluoride (B91410) (p-APMSF), a highly effective and specific irreversible inhibitor of trypsin-like serine proteases. This document details its mechanism of action, quantitative inhibitory data, experimental protocols, and applications in research and drug development, serving as a vital resource for professionals in the field.

Introduction to p-APMSF

(p-Amidinophenyl)methanesulfonyl fluoride, commonly known as p-APMSF, is a powerful tool in the study of serine proteases.[1][2] It exhibits specificity for proteases that cleave after positively charged amino acid residues, namely arginine and lysine.[3][4] This specificity, combined with its irreversible mode of action, makes p-APMSF a valuable reagent for elucidating the roles of these enzymes in various physiological and pathological processes. Unlike the more commonly known serine protease inhibitor Phenylmethylsulfonyl fluoride (PMSF), p-APMSF demonstrates significantly greater inhibitory activity, reportedly being up to 1000-fold more potent.[5][6]

Chemical Structure:

-

IUPAC Name: 4-(aminoiminomethyl)-benzenemethanesulfonyl fluoride, monohydrochloride[7]

-

Molecular Formula: C₈H₉FN₂O₂S·HCl[2]

-

Molecular Weight: 252.69 g/mol [2]

Mechanism of Action

p-APMSF functions as an irreversible inhibitor by forming a stable, covalent bond with the active site serine residue of the target protease.[1][8] The positively charged amidino group on the phenyl ring of p-APMSF mimics the side chains of arginine or lysine, allowing the inhibitor to be specifically recognized and bound by the S1 pocket of trypsin-like serine proteases.[3][9] Once positioned in the active site, the highly reactive sulfonyl fluoride moiety undergoes nucleophilic attack by the hydroxyl group of the catalytic serine. This reaction results in the formation of a stable sulfonyl-enzyme conjugate and the displacement of the fluoride ion, thereby permanently inactivating the enzyme.[8]

References

- 1. Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein targets of inflammatory serine proteases and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Pharmacological Inhibition of Serine Proteases to Reduce Cardiac Inflammation and Fibrosis in Atrial Fibrillation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Serine proteases and cardiac function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 9. Exploiting subsite S1 of trypsin-like serine proteases for selectivity: potent and selective inhibitors of urokinase-type plasminogen activator - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to p-APMSF Hydrochloride: Discovery, Mechanism, and Application

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride, commonly known as p-APMSF hydrochloride, is a highly effective and specific irreversible inhibitor of serine proteases. Since its initial synthesis and characterization, it has become a valuable tool in biochemistry and pharmacology for studying the roles of serine proteases in various physiological and pathological processes. This technical guide provides a comprehensive overview of the discovery, history, mechanism of action, and practical applications of this compound, with a focus on providing researchers with the detailed information necessary for its effective use.

Discovery and History

This compound was first synthesized and described in a seminal 1980 paper by Laura, Robison, and Bing.[1] Its development arose from the need for potent and specific inhibitors of serine proteases, a large and diverse family of enzymes involved in processes ranging from digestion to blood coagulation and fibrinolysis.

At the time, widely used serine protease inhibitors included diisopropylfluorophosphate (DFP) and phenylmethylsulfonyl fluoride (PMSF). While effective, these inhibitors had notable drawbacks. DFP is highly toxic, posing a significant safety risk to researchers. PMSF, while less toxic, is unstable in aqueous solutions and has a broader reactivity, which can lead to off-target effects.[2]

The design of p-APMSF was a significant advancement. By incorporating a p-amidinophenyl group, the molecule was engineered to specifically target the substrate-binding pockets of trypsin-like serine proteases, which preferentially cleave peptide bonds following positively charged amino acid residues like arginine and lysine.[1] This design conferred a higher degree of specificity and potency compared to its predecessors. The hydrochloride salt form enhances its solubility in aqueous buffers, facilitating its use in experimental settings.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| Chemical Name | 4-(aminoiminomethyl)-benzenemethanesulfonyl fluoride, monohydrochloride |

| Synonyms | (p-Amidinophenyl)methanesulfonyl Fluoride HCl, para-APMSF HCl |

| CAS Number | 74938-88-8 |

| Molecular Formula | C₈H₉FN₂O₂S · HCl |

| Molecular Weight | 252.7 g/mol |

| Solubility | Water: 25 mg/mL, DMSO: 50 mg/mL |

| Storage | Store at -20°C, protected from moisture. |

Mechanism of Action

p-APMSF is an active site-directed, irreversible inhibitor. Its mechanism of action is a classic example of covalent modification of the target enzyme.

Logical Relationship of Inhibition

Caption: Mechanism of irreversible inhibition of a serine protease by p-APMSF.

The positively charged amidino group of p-APMSF directs the inhibitor to the S1 substrate-binding pocket of trypsin-like serine proteases, which is lined with negatively charged amino acid residues. Once positioned in the active site, the highly reactive sulfonyl fluoride moiety is subjected to nucleophilic attack by the hydroxyl group of the catalytic serine residue. This results in the formation of a stable, covalent sulfonyl-enzyme bond and the displacement of the fluoride ion. The enzyme is thereby irreversibly inactivated.

Quantitative Data: Inhibition Constants (Ki)

The inhibitory potency of p-APMSF is demonstrated by its low inhibition constants (Ki) for various serine proteases. The Ki values from the original 1980 study by Laura et al. are presented below.[1]

| Enzyme | Source | Ki (µM) |

| Trypsin | Bovine | 1.02 |

| Thrombin | Human | 1.18 |

| Plasmin | Bovine | 1.5 |

| Factor Xa | Bovine | 1.54 |

p-APMSF exhibits high selectivity for trypsin-like serine proteases and does not significantly inhibit chymotrypsin (B1334515) or acetylcholinesterase, even at high molar excesses.[1]

Experimental Protocols

Preparation of Stock and Working Solutions

Important Considerations: p-APMSF is unstable in aqueous solutions, with its stability being highly pH-dependent. The half-life at pH 7.0 is approximately 6 minutes, and it decreases rapidly at higher pH values. Therefore, it is crucial to prepare aqueous solutions immediately before use.

Stock Solution (e.g., 50 mM in DMSO):

-

Weigh out the required amount of this compound powder. For 1 mL of a 50 mM stock solution, use 12.64 mg.

-

Dissolve the powder in anhydrous DMSO to the desired final concentration.

-

Aliquot the stock solution into small, tightly sealed tubes and store at -20°C. Under these conditions, the stock solution is stable for several months.

Working Solution (Aqueous):

-

Immediately before use, dilute the DMSO stock solution into the desired aqueous buffer to the final working concentration (typically 10-100 µM).

-

Ensure rapid and thorough mixing.

-

Use the freshly prepared working solution without delay.

General Protocol for Serine Protease Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of p-APMSF against a serine protease, such as trypsin, using a chromogenic substrate like Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA).

Materials:

-

Purified serine protease (e.g., bovine trypsin)

-

This compound

-

Chromogenic substrate (e.g., BAPNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405-410 nm

Workflow Diagram:

Caption: General workflow for a serine protease inhibition assay using p-APMSF.

Procedure:

-

Preparation: Prepare all solutions as described above. The BAPNA substrate should be dissolved in a small amount of DMSO and then diluted in the assay buffer.

-

Assay Setup: In a 96-well microplate, set up the following reactions (in triplicate):

-

Control (No Inhibitor): Add the enzyme solution to the assay buffer.

-

Test (With Inhibitor): Add the enzyme solution to the assay buffer containing various concentrations of freshly diluted p-APMSF.

-

Blank: Add assay buffer without the enzyme.

-

-

Pre-incubation: Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to react with the enzyme.

-

Reaction Initiation: Add the BAPNA solution to all wells to start the reaction.

-

Measurement: Immediately place the microplate in the reader and monitor the increase in absorbance at 410 nm over time. The production of p-nitroaniline from BAPNA hydrolysis results in a yellow color.

-

Data Analysis:

-

Calculate the initial reaction rates (V₀) from the linear portion of the absorbance vs. time plots for both control and inhibited reactions.

-

Determine the percentage of inhibition for each concentration of p-APMSF using the formula: % Inhibition = (1 - (V₀_inhibited / V₀_control)) * 100.

-

If desired, plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

-

Application in Research: The Blood Coagulation Cascade

p-APMSF is a valuable tool for studying complex biological systems involving serine proteases. A prime example is the blood coagulation cascade, where a series of serine proteases, including Factor Xa and thrombin, are sequentially activated to produce a fibrin (B1330869) clot. By inhibiting these key enzymes, p-APMSF can be used to investigate the dynamics of coagulation in vitro.

Signaling Pathway Diagram: Blood Coagulation Cascade

Caption: The blood coagulation cascade and the inhibitory action of p-APMSF.

Conclusion

This compound remains a cornerstone tool for researchers studying serine proteases. Its high potency, specificity for trypsin-like enzymes, and well-characterized mechanism of action make it superior to older, less specific inhibitors in many applications. By understanding its chemical properties, particularly its instability in aqueous solutions, and by employing appropriate experimental protocols, researchers can effectively leverage p-APMSF to elucidate the roles of serine proteases in health and disease. This guide provides the foundational knowledge for the successful application of this important biochemical reagent.

References

A Technical Guide to p-APMSF Hydrochloride: An Irreversible Inhibitor of Trypsin-Like Serine Proteases

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of (p-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride (p-APMSF HCl), a potent and specific irreversible inhibitor of trypsin-like serine proteases. It is designed to serve as a detailed resource for professionals in research and drug development, offering insights into its mechanism, quantitative data on its inhibitory action, and practical experimental protocols.

Introduction

(p-Amidinophenyl)methanesulfonyl fluoride hydrochloride, commonly known as p-APMSF, is a highly effective active-site-directed inhibitor for the class of serine proteases that exhibit substrate specificity for positively charged amino acids like lysine (B10760008) and arginine.[1][2][3] Its unique reactivity and specificity make it a valuable tool in studying the roles of these enzymes in various physiological and pathological processes, including blood coagulation, fibrinolysis, and complement activation.[4] Compared to other common serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and Diisopropylfluorophosphate (DFP), p-APMSF demonstrates significantly greater inhibitory activity, often being about 1000-fold more potent than PMSF.[5] This guide details its chemical properties, mechanism of action, and practical applications in a laboratory setting.

Chemical and Physical Properties

p-APMSF is a white, crystalline solid supplied as a hydrochloride salt.[6] Its key properties are summarized in the table below, highlighting its solubility and stability, which are critical considerations for experimental design.

| Property | Value | Reference |

| Synonyms | p-Amidinophenylmethylsulfonylfluoride HCl, 4-Amidinophenylmethanesulphonyl fluoride HCl | [7] |

| CAS Number | 74938-88-8 | [6][7] |

| Molecular Formula | C₈H₉FN₂O₂S • HCl | [6] |

| Molecular Weight | 252.7 g/mol | [6][7] |

| Purity | ≥95% or ≥97% (HPLC) | [6][7] |

| Solubility | Water: 25 mg/mL; DMSO: 50 mg/mL | [3][6][8] |

| Storage | Store desiccated at 2-8°C or -20°C for long-term storage | [6] |

| Stability in Solution | Unstable in aqueous solution; reconstitute just prior to use. pH-dependent half-life: 20 min at pH 6.0, 6 min at pH 7.0, and mere milliseconds at pH 8.0. | [3][5] |

Mechanism of Action

p-APMSF functions as an irreversible inhibitor by covalently modifying the active site of target enzymes. Its mechanism is a two-step process involving initial binding followed by covalent modification.

-

Recognition and Binding : The positively charged amidino group on the phenyl ring of p-APMSF mimics the side chains of arginine and lysine. This allows the inhibitor to be specifically recognized and bound by the substrate-binding pocket of trypsin-like proteases.[1][2]

-

Irreversible Sulfonylation : Once bound, the highly reactive sulfonyl fluoride moiety is positioned adjacent to the catalytic serine residue (Ser195 in the chymotrypsin (B1334515) numbering system) within the enzyme's active site. The hydroxyl group of the serine performs a nucleophilic attack on the sulfur atom, displacing the fluoride ion. This results in the formation of a stable sulfonyl-enzyme covalent bond, rendering the enzyme permanently inactive.[9]

Quantitative Inhibitory Data

p-APMSF has been characterized against a range of trypsin-like serine proteases. Its potency is typically reported as the inhibition constant (Kᵢ), which represents the concentration of inhibitor required to produce half-maximum inhibition. A lower Kᵢ value indicates a higher binding affinity and greater potency.

| Target Enzyme | Kᵢ Value (µM) | Molar Excess for Inhibition | Reference |

| Bovine Trypsin | 1.02 | Equimolar | [6][8] |

| Human Thrombin | 1.18 | Equimolar | [6][8] |

| Bovine Plasmin | 1.5 | 5- to 10-fold | [1][6][8] |

| Bovine Factor Xa | 1.54 | 5- to 10-fold | [1][6][8] |

| Human C1r | ~1-2 | 5- to 10-fold | [1] |

| Human C1s | ~1-2 | 5- to 10-fold | [1] |

| Bovine Chymotrypsin | No significant inhibition | N/A | [1][6] |

| Acetylcholinesterase | No significant inhibition | N/A | [1][6] |

Experimental Protocols

Due to its instability in aqueous solutions, proper handling and preparation of p-APMSF are crucial for obtaining reliable and reproducible results.

-

Reagents and Equipment :

-

p-APMSF hydrochloride powder

-

Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or sterile, nuclease-free water

-

Microcentrifuge tubes

-

Vortex mixer

-

-

Procedure :

-

Equilibrate the p-APMSF vial to room temperature before opening to prevent condensation.

-

To prepare a 50 mM stock solution in water, add 39.5 µL of sterile water to 5 mg of p-APMSF powder (MW: 252.7 g/mol ).

-

Alternatively, for a stock solution in DMSO, dissolve the powder in anhydrous DMSO to the desired concentration (e.g., 50 mg/mL).[3][6]

-

Vortex thoroughly until the solid is completely dissolved. The solution should be clear and colorless.[3]

-

Crucial Note : p-APMSF is highly unstable in aqueous buffers. Always prepare fresh solutions immediately before use. For storage, aliquot the stock solution into single-use volumes and store at -20°C.[3]

-

This protocol provides a framework for determining the inhibitory effect of p-APMSF on trypsin activity using a chromogenic substrate.

-

Reagents and Equipment :

-

Bovine Trypsin

-

p-APMSF stock solution (e.g., 10 mM in water, freshly prepared)

-

Assay Buffer: 50 mM Tris-HCl, 20 mM CaCl₂, pH 8.0

-

Trypsin Substrate: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

-

-

Experimental Workflow :

-

Procedure :

-

Plate Setup : In a 96-well plate, add the assay buffer to all wells. Add the desired concentrations of p-APMSF to the "Test" wells. Add an equivalent volume of the solvent (water) to the "Enzyme Control" wells.

-

Enzyme Addition : Add trypsin solution to the "Test" and "Enzyme Control" wells to a final concentration of ~10 µg/mL. Do not add enzyme to the "Blank" wells.

-

Pre-incubation : Mix the plate gently and pre-incubate at 37°C for 15 minutes to allow p-APMSF to react with the enzyme.

-

Reaction Initiation : Add the L-BAPNA substrate to all wells to start the reaction.

-

Measurement : Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the increase in absorbance at 405 nm over time. The rate of change in absorbance is proportional to enzyme activity.

-

Data Analysis : Calculate the percentage of inhibition for each p-APMSF concentration relative to the enzyme control. Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

Applications in Research and Drug Development

p-APMSF is a critical reagent for applications requiring the specific and potent inhibition of trypsin-like serine proteases.

-

Proteomics : It is used in protease inhibitor cocktails to prevent the degradation of proteins of interest during cell lysis and protein purification.[10]

-

Blood Coagulation Studies : As a potent inhibitor of thrombin and Factor Xa, p-APMSF is used to study the mechanisms of the coagulation cascade and to develop antithrombotic agents.[4]

-

Inflammation and Immunity : It helps in elucidating the roles of proteases like human complement C1r and C1s in the complement system.[1][3]

The diagram below illustrates the points of inhibition by p-APMSF in a simplified blood coagulation cascade.

References

- 1. (p-Amidinophenyl)methanesulfonyl fluoride, an irreversible inhibitor of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. 74938-88-8・(p-Amidinophenyl)methanesulfonyl Fluoride Hydrochloride・015-26333・019-26331[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. p -APMSF, Hydrochloride [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. scbt.com [scbt.com]

- 8. p-APMSF (hydrochloride) | TargetMol [targetmol.com]

- 9. chromnet.net [chromnet.net]

- 10. Addition of phenylmethylsulfonyl fluoride increases the working lifetime of the trout liver S9 substrate depletion assay resulting in improved detection of low intrinsic clearance rates - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Inhibitory Landscape of p-APMSF: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

(p-Amidinophenyl)methanesulfonyl fluoride (B91410) (p-APMSF) is a potent, irreversible inhibitor of a specific class of serine proteases. Its unique reactivity and specificity make it a valuable tool in biochemical research and a subject of interest in drug development. This technical guide provides an in-depth exploration of the inhibitory spectrum of p-APMSF, complete with quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Inhibitory Spectrum and Potency

p-APMSF is a mechanism-based inhibitor that specifically targets serine proteases that exhibit a substrate preference for positively charged amino acid residues, namely lysine (B10760008) and arginine, at the P1 position.[1] The inhibitory mechanism involves the formation of a stable, covalent bond with the active site serine residue of the target protease, leading to irreversible inactivation.[1]

Quantitative Inhibitory Data

The potency of p-APMSF against various trypsin-like serine proteases has been quantified through the determination of the inhibition constant (Kᵢ). A lower Kᵢ value signifies a higher binding affinity and more potent inhibition. The available data is summarized in the table below.

| Target Protease | Species/Source | Kᵢ (μM) |

| Trypsin | Bovine | 1.02[2][3] |

| Thrombin | Human | 1.18[2][3] |

| Plasmin | Bovine | 1.5[2][3] |

| Factor Xa | Bovine | 1.54[2][3] |

| C1r | Human | 1-2[1] |

| C1s | Human | 1-2[1] |

Table 1: Quantitative summary of the inhibitory potency of p-APMSF against various serine proteases.

Notably, p-APMSF demonstrates high selectivity. Even in large molar excess, it does not significantly inactivate serine proteases with different substrate specificities, such as chymotrypsin, or other enzymes like acetylcholinesterase.[1]

Comparative Analysis with Other Serine Protease Inhibitors

p-APMSF offers distinct advantages over other commonly used serine protease inhibitors like Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).

| Inhibitor | Specificity | Stability in Aqueous Solution | Toxicity |

| p-APMSF | Trypsin-like serine proteases (cleavage after Lys/Arg)[1] | Low; pH-dependent (t½ ≈ 6 min at pH 7.0)[4][5] | Lower than PMSF[6] |

| PMSF | Broad-spectrum serine proteases (e.g., trypsin, chymotrypsin)[7] | Very low; rapidly hydrolyzes (t½ ≈ 55 min at pH 7.5)[7] | High; neurotoxin[8] |

| AEBSF | Broad-spectrum serine proteases (e.g., trypsin, chymotrypsin, thrombin)[9] | High; more stable than PMSF[8][9] | Lower than PMSF[8] |

Table 2: Comparison of p-APMSF with other common serine protease inhibitors.

The inhibitory activity of p-APMSF is reported to be approximately 1000-fold greater than that of PMSF.[4]

Key Biological Pathways Targeted by p-APMSF

The serine proteases inhibited by p-APMSF are critical components of several vital physiological cascades, most notably the blood coagulation cascade and the complement system.

The Blood Coagulation Cascade

Thrombin and Factor Xa are central enzymes in the coagulation cascade, the process leading to the formation of a blood clot. The inhibition of these proteases by p-APMSF disrupts this pathway, preventing fibrin (B1330869) clot formation.

The Complement System

The complement system is a cornerstone of the innate immune response. The classical pathway of complement activation is initiated by the C1 complex, which includes the serine proteases C1r and C1s. Inhibition of C1r and C1s by p-APMSF can block the downstream activation of this crucial immune defense mechanism.

Experimental Protocols

The following provides a generalized methodology for assessing the inhibitory activity of p-APMSF against a target serine protease. Specific parameters such as substrate concentration and buffer composition should be optimized for each enzyme.

Materials and Reagents

-

Target serine protease (e.g., trypsin, thrombin)

-

p-APMSF hydrochloride

-

Chromogenic or fluorogenic substrate specific for the target protease

-

Assay buffer (e.g., Tris-HCl or HEPES buffer at a physiological pH, containing CaCl₂)

-

Dimethyl sulfoxide (B87167) (DMSO) for stock solution of p-APMSF

-

Microplate reader

-

96-well microplates

Preparation of Solutions

-

Assay Buffer: Prepare an appropriate buffer at the desired pH and ionic strength. For many serine proteases, a buffer such as 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl₂, pH 8.0 is suitable.

-

Enzyme Stock Solution: Prepare a concentrated stock solution of the target serine protease in the assay buffer. The final concentration in the assay will depend on the enzyme's activity.

-

Substrate Stock Solution: Dissolve the chromogenic or fluorogenic substrate in an appropriate solvent (e.g., water or DMSO) to create a concentrated stock solution.

-

p-APMSF Stock Solution: Due to its instability in aqueous solutions, prepare a fresh stock solution of p-APMSF in anhydrous DMSO (e.g., 10 mM) immediately before use.[10]

Inhibition Assay Procedure

The following workflow outlines the steps to determine the inhibitory effect of p-APMSF.

Data Analysis

The rate of substrate hydrolysis is determined from the linear portion of the kinetic curve. The percentage of inhibition is calculated for each p-APMSF concentration relative to the uninhibited control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. The inhibition constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the mechanism of inhibition and the substrate concentration relative to its Kₘ are known.

Handling and Stability

p-APMSF is sold as a hydrochloride salt, which is a white to off-white solid. It is soluble in water and DMSO.[4][10] A key consideration when working with p-APMSF is its limited stability in aqueous solutions, which is pH-dependent. The half-life is approximately 20 minutes at pH 6.0, 6 minutes at pH 7.0, and significantly shorter at pH 8.0.[4] Therefore, it is crucial to prepare aqueous solutions of p-APMSF immediately before use. Stock solutions in anhydrous DMSO are more stable and can be stored at -20°C.[10]

Conclusion

p-APMSF is a highly potent and specific irreversible inhibitor of trypsin-like serine proteases. Its well-defined inhibitory spectrum and mechanism of action make it an invaluable reagent for studying the roles of these enzymes in complex biological processes such as blood coagulation and complement activation. While its limited stability in aqueous solutions requires careful experimental planning, its high potency and specificity offer clear advantages over other less specific or more toxic serine protease inhibitors. For researchers in biochemistry, cell biology, and drug discovery, a thorough understanding of the properties of p-APMSF is essential for its effective application in elucidating enzyme function and exploring potential therapeutic interventions.

References

- 1. (p-Amidinophenyl)methanesulfonyl fluoride, an irreversible inhibitor of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. p-APMSF (hydrochloride) | TargetMol [targetmol.com]

- 4. This compound ≥97% (HPLC), irreversible trypsin-like serine proteases inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]

- 5. meilunhelper.com [meilunhelper.com]

- 6. Common Protease Inhibitors - Creative Proteomics Blog [creative-proteomics.com]

- 7. PMSF - Wikipedia [en.wikipedia.org]

- 8. goldbio.com [goldbio.com]

- 9. AEBSF - Wikipedia [en.wikipedia.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes: Preparation of p-APMSF Hydrochloride Stock Solution

Introduction

p-APMSF hydrochloride (p-Amidinophenylmethylsulfonyl fluoride (B91410) hydrochloride) is an irreversible inhibitor of serine proteases, particularly those with specificity for positively charged amino acid residues like lysine (B10760008) and arginine.[1][2] It is a valuable tool for researchers and drug development professionals studying enzymatic pathways, protein purification, and cellular processes where serine protease activity needs to be controlled. Unlike its counterpart PMSF, this compound offers the advantage of solubility in aqueous solutions, though its stability is pH-dependent.[3][4] Proper preparation and storage of stock solutions are critical to ensure its efficacy as an inhibitor.

Key Physicochemical and Solubility Data

The following table summarizes the essential quantitative data for this compound.

| Property | Value | References |

| Molecular Formula | C8H9FN2O2S • HCl | [2][5] |

| Molecular Weight | 252.7 g/mol | [2][5] |

| Appearance | White to off-white crystalline solid | [1][5] |

| Solubility in Water | 25 mg/mL (approx. 98.9 mM) | [5][6] |

| Solubility in DMSO | 50 mg/mL (approx. 197.9 mM) | [2][5][6] |

| Powder Storage | -20°C, sealed and protected from moisture | [1][2][5] |

| Stock Solution Storage | Aliquots at -20°C or -80°C | [2][6] |

| Half-life in Aqueous Solution | ~6 minutes at pH 7.0 | [2][3] |

| Typical Working Concentration | 10 µM - 100 µM | [2][7] |

Experimental Protocol: Preparation of a 50 mM this compound Stock Solution

This protocol provides a method for preparing a 50 mM stock solution of this compound in sterile, nuclease-free water.

Materials

-

This compound powder

-

Sterile, nuclease-free water

-

Microcentrifuge tubes

-

Vortex mixer

-

Pipettes and sterile filter tips

Procedure

-

Calculate the required mass: To prepare 1 mL of a 50 mM stock solution, calculate the mass of this compound needed using the following formula: Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g) Mass (mg) = 0.050 mol/L x 0.001 L x 252.7 g/mol x 1000 mg/g = 12.64 mg

-

Weigh the this compound: Carefully weigh out 12.64 mg of this compound powder and place it in a sterile microcentrifuge tube.

-

Add solvent: Add 1 mL of sterile, nuclease-free water to the microcentrifuge tube containing the powder.

-

Dissolve the compound: Close the tube tightly and vortex until the powder is completely dissolved. The solution should be clear and colorless.[2] If necessary, sonication can be used to aid dissolution.[6]

-

Aliquot and store: Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C.[2][7] For longer-term storage, -80°C is recommended.[6]

Important Considerations:

-

Due to the short half-life of p-APMSF in aqueous solutions at neutral or alkaline pH, it is crucial to prepare the stock solution just before use or to store it in aliquots at low temperatures.[2][3]

-

When adding the stock solution to a buffer or cell culture medium, ensure rapid mixing to distribute the inhibitor evenly.

-

The pH of the final working solution will affect the stability of p-APMSF.[3]

Visualizations

Caption: Workflow for this compound stock solution preparation and use.

Caption: Mechanism of p-APMSF as a serine protease inhibitor.

References

Application Notes and Protocols for p-APMSF in Enzyme Assays

Introduction to p-APMSF

(4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride (p-APMSF) is a highly effective, irreversible inhibitor of serine proteases.[1][2] It specifically targets proteases that exhibit substrate specificity for positively charged amino acid side chains, such as lysine (B10760008) and arginine.[1][2] This specificity makes it a valuable tool for researchers studying the roles of these enzymes in various biological processes. p-APMSF is known to be significantly more potent than other common serine protease inhibitors like PMSF. Unlike PMSF, p-APMSF shows greater stability in aqueous solutions at acidic to neutral pH, though it is unstable at alkaline pH.[1]

Mechanism of Action:

p-APMSF irreversibly inhibits serine proteases by covalently modifying the active site serine residue. The sulfonyl fluoride moiety of p-APMSF reacts with the hydroxyl group of the serine, forming a stable sulfonyl-enzyme complex. This modification permanently inactivates the enzyme.

Quantitative Data Summary

The following tables summarize the key quantitative data for p-APMSF, including its inhibitory constants (Ki) for various proteases and recommended working concentrations.

Table 1: Inhibitory Constants (Ki) of p-APMSF for Common Serine Proteases

| Protease | Organism | Ki (µM) |

| Trypsin | Bovine | 1.02[3][4] |

| Thrombin | Human | 1.18[3][4] |

| Plasmin | Bovine | 1.5[3][4] |

| Factor Xa | Bovine | 1.54[3][4] |

Table 2: Recommended Working Concentrations of p-APMSF in Various Assays

| Application | Recommended Concentration | Notes |

| Purified Enzyme Assays (e.g., Trypsin, Thrombin) | 1-10 µM (equimolar to 10-fold molar excess over the enzyme)[1] | For complete and immediate irreversible inhibition of trypsin and thrombin, equimolar concentrations can be effective.[1] For other proteases like Factor Xa, C1r, and C1s, a 5- to 10-fold molar excess is recommended.[1] |

| Protease Inhibition in Cell Lysates | 10-100 µM | The optimal concentration may vary depending on the cell type and the abundance of target proteases. It is advisable to perform a titration experiment to determine the most effective concentration. |

| General Protease Inhibition | 0.01-0.04 mg/mL (~40-160 µM)[5] | A general guideline for the use of APMSF as a trypsin inhibitor.[5] |

Experimental Protocols

Protocol 1: Preparation of p-APMSF Stock and Working Solutions

Materials:

-

p-APMSF hydrochloride powder

-

Anhydrous Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water

-

Microcentrifuge tubes

-

Pipettes and sterile tips

Stock Solution Preparation (50 mM in DMSO):

-

Weighing: Carefully weigh out the desired amount of this compound powder in a fume hood. For example, to prepare 1 mL of a 50 mM stock solution, weigh out 12.64 mg of p-APMSF (Molecular Weight: 252.7 g/mol ).

-

Dissolving: Add the appropriate volume of anhydrous DMSO to the powder. In this example, add 1 mL of DMSO.

-

Mixing: Vortex thoroughly until the powder is completely dissolved.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes. Store the aliquots at -20°C for up to one month or at -80°C for longer-term storage (up to 1 year).[3] Avoid repeated freeze-thaw cycles.

Working Solution Preparation:

-

Important Note: p-APMSF is unstable in aqueous solutions, with its stability being pH-dependent. The half-life is approximately 6 minutes at pH 7.0 and decreases significantly at higher pH values.[1] Therefore, it is crucial to prepare the working solution immediately before use.

-

Dilution: Dilute the 50 mM stock solution to the desired final working concentration using the appropriate assay buffer. For example, to prepare a 100 µM working solution, dilute the 50 mM stock 1:500 in the assay buffer.

Protocol 2: In Vitro Trypsin Inhibition Assay

This protocol is a general guideline for a colorimetric assay using a chromogenic substrate to measure trypsin activity and its inhibition by p-APMSF.

Materials:

-

Purified bovine trypsin

-

p-APMSF working solution (prepared as in Protocol 1)

-

Trypsin substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride, BAPNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Prepare a stock solution of trypsin in a suitable buffer (e.g., 1 mM HCl).

-

Prepare a stock solution of the chromogenic substrate (e.g., BAPNA) in DMSO.

-

Prepare the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add the following to each well:

-

Control (No Inhibitor): Assay buffer

-

Test (with Inhibitor): p-APMSF working solution at various concentrations.

-

-

Add the trypsin solution to all wells except for the blank.

-

Blank: Assay buffer only (no enzyme or inhibitor).

-

-

Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Add the chromogenic substrate solution to all wells to start the enzymatic reaction.

-

Measure Absorbance: Immediately begin reading the absorbance at the appropriate wavelength (e.g., 405-410 nm for p-nitroaniline release from BAPNA) at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 10-30 minutes) using a microplate reader.

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for each well.

-

Determine the percent inhibition for each concentration of p-APMSF compared to the control (no inhibitor).

-

Plot the percent inhibition against the p-APMSF concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).

-

Protocol 3: Use of p-APMSF in Cell Lysis for Protease Inhibition

This protocol describes the general steps for preparing cell lysates while inhibiting endogenous serine protease activity using p-APMSF.

Materials:

-

Cultured cells

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA buffer, or a non-denaturing lysis buffer)

-

p-APMSF stock solution (50 mM in DMSO)

-

Cell scraper

-

Microcentrifuge

Procedure:

-

Cell Harvesting:

-

For adherent cells, wash the cell monolayer with ice-cold PBS.

-

For suspension cells, pellet the cells by centrifugation and wash with ice-cold PBS.

-

-

Lysis Buffer Preparation:

-

Prepare the desired lysis buffer on ice.

-

Immediately before use, add p-APMSF from the stock solution to the lysis buffer to achieve the final desired working concentration (e.g., 100 µM). It is often beneficial to use a cocktail of protease inhibitors to target a broader range of proteases.

-

-

Cell Lysis:

-

Add the lysis buffer containing p-APMSF to the cell pellet or monolayer.

-

For adherent cells, use a cell scraper to detach the cells in the lysis buffer.

-

Incubate the cell lysate on ice for a specified time (e.g., 30 minutes), with occasional vortexing.

-

-

Clarification of Lysate:

-

Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes to pellet the cell debris.

-

-

Collect Supernatant: Carefully transfer the supernatant (the cell lysate) to a pre-chilled microcentrifuge tube.

-

Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

Storage: Use the lysate immediately for downstream applications or store it in aliquots at -80°C.

Troubleshooting

-

Incomplete Inhibition:

-

Concentration: The concentration of p-APMSF may be too low. Increase the concentration or perform a titration to find the optimal concentration.

-

Stability: Ensure that the p-APMSF working solution was prepared immediately before use, as it is unstable in aqueous solutions, especially at neutral to alkaline pH.[1]

-

pH of Buffer: Check the pH of your assay buffer. p-APMSF is most stable at acidic pH and rapidly degrades at alkaline pH.[1]

-

-

Precipitation of p-APMSF:

-

Solubility: If p-APMSF precipitates upon dilution in the aqueous buffer, ensure the final concentration of the organic solvent (e.g., DMSO) from the stock solution is not too high.

-

-

Off-Target Effects:

-

While p-APMSF is specific for serine proteases that cleave after basic residues, at very high concentrations, it might exhibit some off-target effects. It is always recommended to use the lowest effective concentration.

-

Conclusion

p-APMSF is a powerful and specific tool for the irreversible inhibition of a subset of serine proteases. By following the detailed protocols and considering the key stability and solubility characteristics outlined in these application notes, researchers can effectively utilize p-APMSF to investigate the roles of these important enzymes in their experimental systems.

References

Application Notes: Utilizing p-APMSF Hydrochloride for Enhanced Protein Purification

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolytic degradation is a significant challenge in protein purification, often leading to reduced yields and compromised structural integrity of the target protein. The use of protease inhibitors is essential to mitigate this issue. This document provides detailed application notes and protocols for the use of (4-Amidinophenyl)methanesulfonyl fluoride (B91410) hydrochloride (p-APMSF HCl), an irreversible inhibitor of serine proteases. We will cover its mechanism of action, advantages over other inhibitors, and provide comprehensive protocols for its effective use in protein purification workflows.

Introduction to p-APMSF Hydrochloride

(p-Amidinophenyl)methanesulfonyl fluoride hydrochloride (p-APMSF) is a highly effective, irreversible inhibitor of serine proteases.[1][2] During cell lysis, proteases that are normally compartmentalized are released, posing a threat to the integrity of the protein of interest.[3][4] p-APMSF is specifically designed to target trypsin-like serine proteases, which recognize and cleave proteins at positively charged amino acid residues like lysine (B10760008) and arginine.[2][5] Its unique chemical structure allows it to covalently bind to the active site serine residue of these proteases, rendering them permanently inactive.[5][6]

Key Advantages of p-APMSF:

-

High Specificity: Primarily targets trypsin-like serine proteases.[5]

-

Irreversible Inhibition: Forms a stable, covalent bond with the target protease for permanent inactivation.[1][5]

-

Enhanced Stability: More stable in aqueous solutions compared to the commonly used Phenylmethylsulfonyl fluoride (PMSF).[7][8]

-

Lower Toxicity: Generally considered less toxic than PMSF, requiring less stringent handling precautions.[8][9]

Mechanism of Action

Serine proteases utilize a catalytic triad, including a highly reactive serine residue, to hydrolyze peptide bonds. p-APMSF acts as an active-site-directed reagent. The amidino group on the phenyl ring mimics the side chains of arginine and lysine, guiding the inhibitor to the substrate-binding pocket of trypsin-like proteases. The highly reactive sulfonyl fluoride group then covalently modifies the hydroxyl group of the active site serine, leading to irreversible inactivation of the enzyme.

Quantitative Data and Comparisons

The effectiveness and properties of p-APMSF are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 74938-88-8 | [1][10] |

| Molecular Formula | C₈H₁₀ClFN₂O₂S | [1] |

| Molecular Weight | 252.69 g/mol | [1][11] |

| Appearance | White solid powder | [1] |

| Solubility | Water (25 mg/mL), DMSO (50 mg/mL) | [10][11] |

Table 2: Inhibitory Potency (Ki) of p-APMSF Against Various Serine Proteases

| Protease | Ki (μM) | Reference |

| Bovine Trypsin | 1.02 | [10][11] |

| Human Thrombin | 1.18 | [10][11] |

| Bovine Plasmin | 1.50 | [10][11] |

| Bovine Factor Xa | 1.54 | [10][11] |

| Bovine Chymotrypsin | No significant inhibition | [5][11] |

| Acetylcholinesterase | No significant inhibition | [5][11] |

Table 3: Comparison of p-APMSF and PMSF

| Feature | p-APMSF | PMSF | Reference |

| Target | Trypsin-like serine proteases | Broad-spectrum serine proteases | [5][12] |

| Toxicity | Lower toxicity | Higher toxicity, cytotoxic | [9][13] |

| Stability (Aqueous, pH 7.5) | Half-life of minutes | Half-life ~55 minutes | [7] |

| Solubility | Soluble in water and DMSO | Requires anhydrous organic solvent (e.g., isopropanol) | [10][14] |

| Effective Concentration | 10-100 µM | 0.1-1 mM | [9][13] |

Note: While more stable than PMSF in some respects, p-APMSF still has a limited half-life in aqueous buffers and should be added fresh before use.[15]

Experimental Protocols

Preparation of p-APMSF Stock Solution

Materials:

-

This compound powder

-

Nuclease-free water or DMSO

-

Sterile microcentrifuge tubes

Protocol:

-

To prepare a 50 mM stock solution in water , dissolve 12.63 mg of this compound in 1 mL of nuclease-free water.[10][15]

-

To prepare a 100 mM stock solution in DMSO , dissolve 25.27 mg of this compound in 1 mL of high-quality DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store aliquots at -20°C for long-term storage (months to years).[1]

General Protein Purification Workflow with p-APMSF

This workflow outlines the key steps where p-APMSF should be incorporated.

Protocol for Protein Extraction from E. coli

Materials:

-

E. coli cell pellet expressing the protein of interest

-

Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)

-

50 mM p-APMSF stock solution (aqueous)

-

DNase I

-

Ice bath, sonicator, refrigerated centrifuge

Protocol:

-

Thaw the E. coli cell pellet on ice.

-

Prepare the required volume of Lysis Buffer. Keep it on ice.

-

Immediately before use , supplement the Lysis Buffer with p-APMSF to a final concentration of 20-50 µM. For example, add 10 µL of a 50 mM stock to 50 mL of lysis buffer for a final concentration of 10 µM.[9]

-

If required, add other protease inhibitors to create a comprehensive cocktail. For metalloproteases, add EDTA to a final concentration of 1-5 mM.[16]

-

Resuspend the cell pellet in the supplemented, ice-cold Lysis Buffer. A typical ratio is 5-10 mL of buffer per gram of cell paste.

-

Add lysozyme to a final concentration of ~1 mg/mL and incubate on ice for 30 minutes.

-

Lyse the cells by sonication on ice. Perform short bursts (e.g., 10-15 seconds) followed by cooling periods to prevent sample heating.

-

Add DNase I to reduce the viscosity of the lysate.

-

Clarify the lysate by centrifugation at >12,000 x g for 30 minutes at 4°C.

-

Carefully collect the supernatant, which contains the soluble protein fraction, for downstream purification steps.

Logical Relationships and Considerations

Choosing the right protease inhibitor is critical and depends on the specific experimental context.

Best Practices:

-

Always work on ice: Low temperatures slow down all enzymatic activity, including proteolysis.[3]

-

Add inhibitors fresh: Due to limited stability in aqueous buffers, always add p-APMSF and other inhibitors to your lysis buffer immediately before starting the extraction.[17][18]

-

Use a cocktail for broad protection: While p-APMSF is excellent for trypsin-like proteases, other classes of proteases (cysteine, aspartic, metalloproteases) may be present. For unknown or complex lysates, using a commercial or self-made inhibitor cocktail is recommended.[4]

-

Optimize concentration: The recommended working concentration for p-APMSF is 10-100 µM.[9][15] The optimal concentration may need to be determined empirically based on the expression system and protein of interest.

References

- 1. medkoo.com [medkoo.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. biocompare.com [biocompare.com]

- 4. Overview of Protease and Phosphatase Inhibition for Protein Preparation | Thermo Fisher Scientific - AR [thermofisher.com]

- 5. (p-Amidinophenyl)methanesulfonyl fluoride, an irreversible inhibitor of serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. PMSF - Wikipedia [en.wikipedia.org]

- 8. goldbio.com [goldbio.com]

- 9. Common Protease Inhibitors - Creative Proteomics Blog [creative-proteomics.com]

- 10. caymanchem.com [caymanchem.com]

- 11. p-APMSF (hydrochloride) | TargetMol [targetmol.com]

- 12. biocompare.com [biocompare.com]

- 13. lifetechindia.com [lifetechindia.com]

- 14. benchchem.com [benchchem.com]

- 15. meilunhelper.com [meilunhelper.com]

- 16. goldbio.com [goldbio.com]

- 17. Protease and Phosphatase Inhibitors in Protein Preparation - Creative Proteomics [creative-proteomics.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Application Notes and Protocols for p-APMSF Hydrochloride in Preventing Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction to p-APMSF Hydrochloride

p-Amidinophenylmethylsulfonyl fluoride (B91410) hydrochloride (p-APMSF HCl) is a potent, irreversible inhibitor of serine proteases. It is particularly effective against trypsin-like proteases that exhibit substrate specificity for positively charged amino acid residues such as lysine (B10760008) and arginine.[1][2] This makes it a valuable tool in preventing protein degradation in cell and tissue lysates, ensuring the integrity of protein samples for downstream applications like Western blotting, immunoprecipitation, and enzyme assays.

Mechanism of Action

p-APMSF functions by covalently modifying the serine residue within the active site of the protease. The sulfonyl fluoride moiety of p-APMSF reacts with the hydroxyl group of the active site serine, forming a stable sulfonate ester. This covalent modification permanently inactivates the enzyme.

Advantages of this compound

p-APMSF offers several key advantages over other commonly used serine protease inhibitors, such as Phenylmethylsulfonyl fluoride (PMSF) and 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF).

-

Higher Potency: p-APMSF exhibits significantly higher inhibitory activity against many serine proteases compared to PMSF, with reports suggesting it can be several hundred to a thousand times more potent.[3]

-

Water Solubility: Unlike PMSF, which has poor solubility in aqueous solutions and requires dissolution in organic solvents like ethanol, isopropanol, or DMSO, p-APMSF is soluble in water (up to 25 mg/mL). This simplifies its addition to aqueous lysis buffers and reduces the potential for solvent-induced effects on protein structure and function.

-

Specificity: p-APMSF is a specific inhibitor of trypsin-like serine proteases and does not significantly inhibit chymotrypsin (B1334515) or acetylcholinesterase.[2][3][4]

-

Lower Toxicity Profile: While all protease inhibitors should be handled with care, p-APMSF is considered to be less toxic than PMSF.[5]

Data Presentation: Inhibitor Characteristics and Efficacy

The following tables summarize the key characteristics and inhibitory constants (Ki) of this compound, providing a comparison with other common serine protease inhibitors where data is available.

Table 1: Physicochemical Properties of Serine Protease Inhibitors

| Property | This compound | PMSF | AEBSF Hydrochloride |

| Molecular Weight | 252.69 g/mol | 174.19 g/mol | 239.70 g/mol |